2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heteroaromatic system with a sulfanyl acetamide side chain. Key structural elements include:
- A 4-ethoxyphenyl group at position 3 of the pyrrolo-pyrimidine ring.
- A phenyl group at position 5.
- A sulfanyl acetamide linker substituted with a 4-fluorophenyl moiety.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O3S/c1-2-36-22-14-12-21(13-15-22)33-27(35)26-25(23(16-30-26)18-6-4-3-5-7-18)32-28(33)37-17-24(34)31-20-10-8-19(29)9-11-20/h3-16,30H,2,17H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFSTMGZWBBILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given its structural similarity to other indole derivatives, it may bind with high affinity to multiple receptors, leading to various biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. It is plausible that this compound may influence similar pathways, but further investigation is required to confirm this.
Biological Activity
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic molecule belonging to the class of pyrrolopyrimidines. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 411.5 g/mol. The IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways, particularly kinases associated with cancer progression.
- Receptor Binding : It can bind to cellular receptors, modulating downstream signaling pathways that affect cell proliferation and survival.
- Nucleic Acid Interaction : The compound may intercalate with DNA or RNA, influencing gene expression and cellular function.
Anticancer Properties
Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer activity. For instance, similar compounds have demonstrated the ability to inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis at micromolar concentrations.
Antibacterial Activity
Studies have shown that certain pyrrolopyrimidine derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential efficacy against resistant strains due to its unique mechanism of action.
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the anticancer effects of pyrrolopyrimidines on leukemia cell lines, demonstrating IC50 values in the low micromolar range .
- Antibacterial Evaluation : In a comparative study, compounds structurally similar to the target molecule exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity .
- Mechanistic Insights : Molecular docking studies have suggested that these compounds can effectively inhibit specific kinases involved in tumor growth, providing a rationale for their use in targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications in the Pyrrolo-Pyrimidine Core
The table below compares substituents at critical positions of the pyrrolo-pyrimidine core across analogues:
Key Observations:
- Substituent Effects on Solubility: The target compound’s 4-ethoxyphenyl group enhances hydrophilicity compared to the butyl group in , but reduces it relative to the methoxyphenoxy group in .
- Electronic Effects : The 4-fluorophenyl acetamide in the target compound introduces electron-withdrawing character, contrasting with the electron-donating 3,4-dichlorophenyl in . This may influence receptor binding or metabolic stability.
- Synthetic Complexity: The dipentylamino and ethyl ester groups in require multi-step synthesis, whereas the target compound’s ethoxyphenyl and fluorophenyl groups are accessible via nucleophilic substitution or Suzuki coupling .
NMR and Crystallographic Insights
- NMR Shifts : Evidence from demonstrates that substituent changes at positions 3 and 7 alter chemical shifts in regions A (positions 39–44) and B (positions 29–36). For example, replacing butyl (in ) with ethoxyphenyl (target) would perturb protons in region A due to increased aromaticity and resonance effects.
- Crystallographic Data : The compound in exhibits a mean C–C bond length of 0.005 Å and an R factor of 0.054, indicating high crystallinity. The target compound likely adopts a similar planar conformation but with altered torsion angles due to the ethoxyphenyl group’s bulk .
Functional Implications
- Bioactivity Potential: While specific bioactivity data for the target compound are unavailable, structurally related compounds in show activity in kinase inhibition or antimicrobial assays. The 4-fluorophenyl group may enhance target selectivity over chlorinated analogues .
- Hydrogen Bonding: The sulfanyl acetamide linker in the target compound can act as a hydrogen bond donor/acceptor, akin to the carbonitrile group in . This feature is critical for interactions with biological targets .
Q & A
Q. What are the established synthetic routes for 2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : A typical synthesis involves coupling a fluorinated pyrimidine intermediate (e.g., 4-(3-chlorophenyl)-2-ethyl-6-fluoropyrimidine) with an acetamide derivative (e.g., 2-(4-aminophenyl)acetamide) under heated conditions (120°C, 16 h) in polar aprotic solvents like N-methylpyrrolidone (NMP). Post-reaction workup includes quenching with saturated NH₄Cl, extraction with CH₂Cl₂, drying over Na₂SO₄, and purification via silica gel chromatography (CH₂Cl₂/MeOH gradient). Yields (~31%) can be improved by optimizing stoichiometry (1:1.1 molar ratio of reactants) and solvent volume .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirming its purity?
- Methodological Answer : Structural validation relies on X-ray crystallography to resolve bond angles (e.g., C11—N1—C14 = 113.77°) and torsion parameters . Complementary techniques include:
- ¹H/¹³C NMR for functional group analysis (e.g., sulfanyl and acetamide protons).
- HPLC (>95% purity) with UV detection (λ = 254 nm).
- Mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = calculated m/z ± 0.001).
Q. What is the role of the 4-fluorophenyl and 4-ethoxyphenyl substituents in modulating the compound’s physicochemical properties?
- Methodological Answer : The 4-fluorophenyl group enhances metabolic stability via C–F bond resistance to oxidative cleavage, while the 4-ethoxyphenyl moiety increases lipophilicity (logP ≈ 3.2), improving membrane permeability. Comparative studies with analogs (e.g., 3-chlorophenyl or methoxyphenyl derivatives) show reduced solubility in aqueous buffers (PBS pH 7.4: <10 μg/mL), necessitating formulation with cyclodextrins or surfactants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line viability assays vs. enzymatic inhibition). To reconcile
- Perform dose-response curves (IC₅₀ values) under standardized conditions (e.g., 48 h incubation, 5% CO₂).
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Cross-reference with structure-activity relationship (SAR) models to identify substituent-specific effects (e.g., sulfanyl vs. carbonyl linkers) .
Q. What strategies are effective for optimizing the synthetic route to improve scalability and reduce byproducts?
- Methodological Answer :
- Catalytic optimization : Replace metal-free conditions with Pd/C or CuI catalysts to accelerate coupling steps (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Solvent screening : Test alternatives to NMP (e.g., DMF or THF) to reduce viscosity and improve mixing.
- Flow chemistry : Continuous flow reactors can enhance heat transfer and reduce reaction time (e.g., from 16 h to 2 h) .
Q. How do crystallographic data inform polymorphic stability, and what challenges arise in characterizing disordered structures?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals polymorphism via unit cell parameters (e.g., space group P2₁/c vs. P-1). Disorder in residues (e.g., ethoxy groups) is resolved using ORTEP thermal ellipsoid models and refining occupancy factors. Challenges include:
- Low-resolution data (R-factor >0.05): Mitigated by synchrotron radiation.
- Temperature-dependent phase transitions: Monitored via variable-temperature XRD .
Q. What experimental designs are recommended to address poor reproducibility in pharmacological assays?
- Methodological Answer :
- Internal controls : Include reference inhibitors (e.g., staurosporine for kinase assays) in every plate.
- Blinded replicates : Perform triplicate assays across independent labs.
- Data normalization : Use Z’-factor (>0.5) to validate assay robustness.
- Metadata documentation : Track solvent lot numbers, freeze-thaw cycles, and incubation humidity .
Q. How can computational modeling predict metabolic pathways and guide structural modifications to reduce toxicity?
- Methodological Answer :
- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., sulfanyl group oxidation).
- Density functional theory (DFT) : Calculate activation energies for hydrolysis (e.g., acetamide cleavage).
- Molecular dynamics (MD) : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to prioritize fluorinated or methylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
